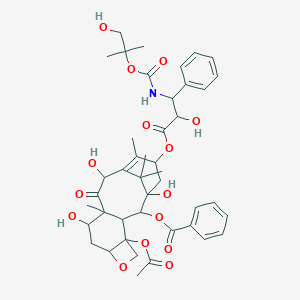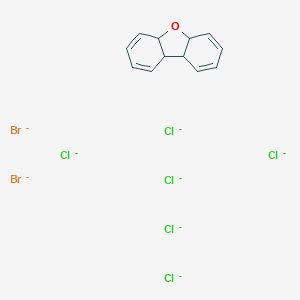
Anatalline
Overview
Description
Anatalline is a natural product found in Nicotiana . It is a citraconoyl group . The molecular formula of Anatalline is C15H17N3 .
Molecular Structure Analysis
The molecular weight of Anatalline is 239.32 g/mol . The IUPAC name is 3-(2-pyridin-3-ylpiperidin-4-yl)pyridine . The InChI is InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 . The Canonical SMILES is C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Anatalline include a molecular weight of 239.32 g/mol, XLogP3-AA of 1.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 2, Exact Mass of 239.142247555 g/mol, Monoisotopic Mass of 239.142247555 g/mol, and Topological Polar Surface Area of 37.8 Ų .
Scientific Research Applications
Biomarker for Tobacco Product Use
Anatalline is being studied as a biomarker to differentiate between the use of combusted and non-combusted tobacco products. By measuring the ratio of anatalline to nicotelline, researchers can distinguish between smokeless tobacco users and cigarette smokers. This application is crucial for public health research, as it helps in understanding the impact of different tobacco products on health .
Toxicological Studies
In toxicology, anatalline serves as a marker to assess exposure to tobacco-specific nitrosamines, which are carcinogenic compounds found in tobacco products. This application is significant for evaluating the potential risks associated with tobacco use and for regulatory purposes .
Environmental Monitoring
The presence of anatalline in environmental samples can indicate the contamination from tobacco products. This application is important for monitoring the environmental impact of tobacco product waste and for developing strategies to mitigate such pollution .
Pharmacokinetics
Anatalline’s role in pharmacokinetic studies involves understanding its absorption, distribution, metabolism, and excretion in the body. This research can provide insights into how anatalline and related compounds affect human health .
Public Health Policy
Research on anatalline contributes to shaping public health policies by providing evidence on the relative harm of different tobacco products. This information can guide regulations and public health initiatives aimed at reducing tobacco-related harm .
Clinical Biomarker Development
Anatalline is explored as a clinical biomarker for diagnosing and monitoring diseases associated with tobacco use. Its levels in biological samples can reflect the extent of exposure and potentially the risk of disease development .
Substance Abuse Research
In the field of substance abuse, anatalline is used to study patterns of tobacco use and addiction. It helps in identifying the prevalence of various tobacco products among different populations .
Analytical Chemistry
Anatalline is utilized in analytical chemistry to develop sensitive and specific assays for detecting tobacco alkaloids. These methods are essential for both research and forensic applications .
Future Directions
Mechanism of Action
Target of Action
Anatalline is a minor tobacco alkaloid It’s known that similar alkaloids often interact with various receptors in the nervous system, such as nicotinic acetylcholine receptors .
Mode of Action
It’s known that alkaloids like anatalline can bind to their target receptors and modulate their activity . This interaction can lead to various physiological changes depending on the specific receptor and cell type involved.
Biochemical Pathways
Anatalline is part of the alkaloid biosynthesis pathway in tobacco plants . It’s synthesized from nicotinic acid derivatives . The biosynthetic route of anatalline, which contains two pyridyl rings and a central saturated heterocyclic ring, is still unresolved . A high ratio of anatabine (a related alkaloid) to nicotine in jasmonate-treated BY-2 cells indicates that one or more step(s) in the pyrrolidine moiety formation of nicotine is blocked .
Pharmacokinetics
It’s known that the anatalline/nicotelline ratio can be used to distinguish exclusive smokeless tobacco users from exclusive cigarette smokers . This suggests that anatalline can be absorbed and metabolized in the human body, and its levels can be measured in biological samples.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including alkaloids like anatalline. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of these compounds . .
properties
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anatalline | |
CAS RN |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)






![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)





